5-Chloro-4-fluoroindolin-2-one
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Overview
Description
5-Chloro-4-fluoroindolin-2-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their significant biological and pharmacological properties. The incorporation of chlorine and fluorine atoms into the indole structure enhances its reactivity, selectivity, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoroindolin-2-one can be achieved through various methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with different anilines under microwave irradiation. This method utilizes copper dipyridine dichloride (CuPy2Cl2) as a catalyst and ethanol as a solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, yielding the desired product in good to excellent yields (64-92%) within a short period (9-15 minutes) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation and efficient catalysts allows for rapid and eco-friendly production, meeting the demands of the pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different indole derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various indole and oxindole derivatives, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Chloro-4-fluoroindolin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to enzymes and receptors, modulating their functions. For example, it can inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindolin-2-one: A closely related compound with similar structural features and biological activities.
5-Chloroindolin-2-one: Another related compound with chlorine substitution, exhibiting comparable reactivity and applications.
4-Fluoroindolin-2-one: A compound with fluorine substitution, sharing similar chemical properties and uses.
Uniqueness
5-Chloro-4-fluoroindolin-2-one stands out due to the combined presence of both chlorine and fluorine atoms, which enhances its reactivity, selectivity, and biological activity. This unique combination makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H5ClFNO |
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Molecular Weight |
185.58 g/mol |
IUPAC Name |
5-chloro-4-fluoro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5ClFNO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12) |
InChI Key |
YWGZLOPRZDETCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2F)Cl)NC1=O |
Origin of Product |
United States |
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